molecular formula C11H8FNO4 B13608752 3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid

3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid

Cat. No.: B13608752
M. Wt: 237.18 g/mol
InChI Key: KLFXKGHZUONZSH-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a fluoro and methoxy group on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using a base such as sodium ethoxide to yield the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of metal-free catalysts and eco-friendly solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. The fluoro group enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding, affecting its interaction with biological targets .

Biological Activity

3-(3-Fluoro-4-methoxyphenyl)isoxazole-5-carboxylic acid is a member of the isoxazole family, characterized by its five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The compound features a phenyl group substituted with both a fluoro and a methoxy group, enhancing its solubility and stability. Its molecular formula is C11H8FNO4C_{11}H_{8}FNO_{4} with a molecular weight of approximately 237.19 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to be effective against various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the fluoro and methoxy substituents is believed to enhance its binding affinity to microbial targets, which may contribute to its efficacy.

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may possess anti-inflammatory properties . The mechanisms through which it exerts these effects are still under investigation, but the structural features of the compound likely play a role in modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Cytotoxicity Studies : A related study demonstrated that isoxazole derivatives can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The cytotoxic effects were observed to be dose-dependent, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : Isoxazole derivatives have been reported to interact with specific molecular targets, potentially acting as inhibitors or modulators of various enzymes involved in cellular processes. This interaction is crucial for their biological activity and therapeutic potential.

Comparative Analysis

To understand the biological activity better, a comparison with structurally similar compounds can be useful:

Compound NameStructureBiological Activity
5-(3-Methoxyphenyl)isoxazole-3-carboxylic acidStructureAntimicrobial and anticancer properties
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acidStructureSimilar anti-inflammatory effects
5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acidStructureEnhanced binding affinity due to fluoro group

The unique combination of fluoro and methoxy groups in this compound may enhance its stability and solubility compared to other derivatives, potentially leading to improved biological activity .

Properties

Molecular Formula

C11H8FNO4

Molecular Weight

237.18 g/mol

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C11H8FNO4/c1-16-9-3-2-6(4-7(9)12)8-5-10(11(14)15)17-13-8/h2-5H,1H3,(H,14,15)

InChI Key

KLFXKGHZUONZSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)O)F

Origin of Product

United States

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